molecular formula C21H24N2O4S2 B2793569 1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-86-1

1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2793569
CAS No.: 900011-86-1
M. Wt: 432.55
InChI Key: BNNDTHUKDLUZIF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(5-ethylthiophen-2-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-4-16-8-10-20(28-16)29(24,25)23-13-12-22-11-5-6-17(22)21(23)15-7-9-18(26-2)19(14-15)27-3/h5-11,14,21H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDTHUKDLUZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4SC_{16}H_{20}N_2O_4S, with a molecular weight of approximately 348.41 g/mol. The structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a sulfonyl group linked to a 5-ethylthiophen moiety.

PropertyValue
Molecular FormulaC16H20N2O4SC_{16}H_{20}N_2O_4S
Molecular Weight348.41 g/mol
Melting PointNot available
SolubilityNot available

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydropyrrolo structure have been evaluated for their activity against colon cancer cells (HCT-116) and breast cancer cells (MCF-7). One study reported an IC50 value of 6.2 μM against HCT-116 cells for a related compound .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated promising antibacterial and antifungal activities. The presence of the pyrrolo[1,2-a]pyrazine framework has been linked to enhanced antimicrobial efficacy. For example, derivatives were shown to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

The antiviral potential of compounds like this compound is also noteworthy. Research indicates that similar structures can inhibit viral entry into host cells and may be effective against filoviruses such as Ebola . The specific mechanisms often involve interference with viral replication processes.

Case Studies

Case Study 1: Anticancer Screening
A series of tetrahydropyrrolo derivatives were synthesized and screened for anticancer activity. The results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For instance:

  • Compound A (similar structure) showed IC50 values ranging from 5 to 15 μM across different cancer types.

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity:

  • Compounds were tested against Staphylococcus aureus and Escherichia coli.
  • Results demonstrated that modifications in the thiophenes led to increased inhibition zones in agar diffusion tests.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The tetrahydropyrrolo[1,2-a]pyrazine framework is known for its ability to interact with various biological targets. This compound's potential applications include:

  • Anticancer Activity : Compounds containing tetrahydropyrrolo structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that the target compound may possess antimicrobial properties worth investigating.
  • Neurological Applications : The presence of the dimethoxyphenyl group could facilitate interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.

Materials Science

Polymeric Applications
The sulfonyl group within the compound suggests potential for incorporation into polymer matrices. Such applications could include:

  • Light Stabilizers : The compound may serve as a stabilizer in plastics and coatings due to its ability to absorb UV light and prevent degradation.
  • Conductive Polymers : The ethylthiophen moiety can enhance the electrical conductivity of polymer composites, making it suitable for electronic applications.

Biological Research

In Vitro Studies
Preliminary studies utilizing similar compounds have employed various assays to evaluate biological activity:

  • Cell Viability Assays : Investigating the effect of the target compound on cell viability using MTT or XTT assays can provide insights into its cytotoxicity profile.
  • Mechanistic Studies : Understanding the mechanism of action through molecular docking studies and enzyme inhibition assays can elucidate how this compound interacts at a cellular level.

Case Study 1: Antitumor Activity

A study on structurally related compounds demonstrated that tetrahydropyrrolo derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on a series of sulfonamide derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy.

Data Summary Table

Application AreaPotential UseEvidence/Case Studies
Medicinal ChemistryAnticancer agentsInduction of apoptosis in cancer cell lines
Antimicrobial agentsEfficacy against various pathogens
Neurological treatmentsInteraction with neurotransmitter systems
Materials ScienceUV stabilizersPrevent degradation in polymers
Conductive polymer compositesEnhanced electrical properties
Biological ResearchCell viability assaysMTT/XTT assays for cytotoxicity
Mechanistic studiesMolecular docking and enzyme inhibition assays

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